3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile

Medicinal chemistry Pyrroloisoquinoline scaffold Structure–activity relationship

3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile (molecular formula: C₂₄H₁₄N₂O, molecular weight: ~346.4 g/mol) belongs to the pyrrolo[2,1-a]isoquinoline (PIq) class, a fused nitrogen heterocyclic scaffold recognized for its remarkably potent cytotoxic activity and capacity to act as a topoisomerase inhibitor. The scaffold features a fully aromatic pyrrolo[2,1-a]isoquinoline core bearing a carbonitrile group at position 1 and a 2-naphthoyl substituent at position 3, distinguishing it from the more extensively studied 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) derivatives that dominate the lamellarin-inspired anticancer literature.

Molecular Formula C24H14N2O
Molecular Weight 346.4 g/mol
Cat. No. B12003101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile
Molecular FormulaC24H14N2O
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC(=C4N3C=CC5=CC=CC=C54)C#N
InChIInChI=1S/C24H14N2O/c25-15-20-14-22(26-12-11-17-6-3-4-8-21(17)23(20)26)24(27)19-10-9-16-5-1-2-7-18(16)13-19/h1-14H
InChIKeyNUCOTJOBFCIJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile: A Distinctive Pyrroloisoquinoline Scaffold for Anticancer and MDR Research


3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile (molecular formula: C₂₄H₁₄N₂O, molecular weight: ~346.4 g/mol) belongs to the pyrrolo[2,1-a]isoquinoline (PIq) class, a fused nitrogen heterocyclic scaffold recognized for its remarkably potent cytotoxic activity and capacity to act as a topoisomerase inhibitor [1]. The scaffold features a fully aromatic pyrrolo[2,1-a]isoquinoline core bearing a carbonitrile group at position 1 and a 2-naphthoyl substituent at position 3, distinguishing it from the more extensively studied 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) derivatives that dominate the lamellarin-inspired anticancer literature [2]. This compound is available as part of a collection of rare and unique chemicals for early discovery research , and its structural features position it at the intersection of naphthylisoquinoline and pyrroloisoquinoline medicinal chemistry space, suggesting potential application in anticancer agent development and multidrug resistance (MDR) reversal studies [2].

Why 3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile Cannot Be Substituted by Other Pyrroloisoquinoline Derivatives


The pyrrolo[2,1-a]isoquinoline scaffold exhibits profound structure–activity relationship (SAR) sensitivity, meaning that seemingly minor substituent changes can dramatically alter biological potency, target selectivity, and the ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance [1]. Comprehensive SAR studies have demonstrated that the identity of the aromatic substituent at key positions is a critical determinant of both antiproliferative activity and P-gp inhibitory potency; for example, C-2 substitution with a morpholinomethyl Mannich base yielded an IC₅₀ of 0.45 μM for P-gp inhibition, whereas other substituents on the same scaffold produced markedly different profiles [2]. The 2-naphthoyl moiety at position 3 of the target compound represents a distinct chemical space relative to the extensively characterized 1-Ph-DHPIQ derivatives, and its fully aromatic core differs from the dihydro analogs that have been the primary focus of biological evaluation [3]. Without compound-specific comparative data, generic substitution risks selecting a molecule with untested or suboptimal activity for the intended experimental system.

Quantitative Differentiation Evidence for 3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile


Structural Differentiation: 2-Naphthoyl vs. 1-Naphthoyl Regioisomer and 1-Phenyl Scaffold Comparators

The target compound bearing a 2-naphthoyl substituent at position 3 is structurally distinct from the more commonly catalogued 1-naphthoyl regioisomer (CAS 618444-26-1, Sigma-Aldrich L450278) . Both share the molecular formula C₂₄H₁₄N₂O and molecular weight ~346.4 g/mol, with the only difference being the attachment point of the naphthalene ring to the carbonyl group (2-naphthoyl vs. 1-naphthoyl). In pyrroloisoquinoline SAR, the position and geometry of aromatic substituents are known to significantly impact biological activity; cross-study evidence from 1-Ph-DHPIQ series demonstrates that even substitution at the C-2 position with different functional groups (COOH, COOEt, CN, morpholinomethyl) produces antiproliferative IC₅₀ values spanning from <1 μM to >20 μM across the same cell lines [1]. Furthermore, the target compound differs fundamentally from the extensively studied 1-Ph-DHPIQ scaffold by possessing a fully aromatic (rather than 5,6-dihydro) core and a naphthoyl rather than phenyl substituent.

Medicinal chemistry Pyrroloisoquinoline scaffold Structure–activity relationship Regioisomer differentiation

Class-Level Evidence: Pyrrolo[2,1-a]isoquinolines as Topoisomerase Inhibitors and Cytotoxic Agents

The pyrrolo[2,1-a]isoquinoline scaffold class, to which the target compound belongs, has been validated as a source of potent topoisomerase inhibitors and cytotoxic agents [1]. In direct comparative studies within the 1-Ph-DHPIQ subclass, compound 8c (a morpholinomethyl Mannich base derivative) demonstrated antiproliferative activity with IC₅₀ < 20 μM against all four tested tumor cell lines (RD, HCT116, HeLa, A549), while simultaneously inhibiting P-gp-mediated drug efflux with an IC₅₀ of 0.45 μM [2]. This dual antiproliferative/MDR-reversal profile is a hallmark of the class but is highly substituent-dependent; the same study reported that other C-2 substituted derivatives (COOH, COOEt, CN) showed different activity spectra. The target compound's unique combination of a 2-naphthoyl group with a carbonitrile at position 1 on a fully aromatic core has not been explicitly profiled in published biological assays, but its scaffold membership predicts potential cytotoxic and MDR-modulating activity that warrants empirical investigation.

Anticancer agents Topoisomerase inhibition Cytotoxicity Pyrroloisoquinoline

MDR-Reversal Potential: Pyrroloisoquinoline Scaffold as P-gp and MRP1 Efflux Pump Inhibitor

The pyrrolo[2,1-a]isoquinoline scaffold has demonstrated the capacity to selectively inhibit P-gp-mediated multidrug resistance, a feature of high relevance for overcoming chemotherapy failure [1]. In a key 2024 study, a 1-Ph-DHPIQ derivative (compound 8c) showed potent and selective inhibition of efflux pumps responsible for MDR, with an IC₅₀ of 0.45 μM against P-gp and 12.1 μM against MRP1, representing a ~27-fold selectivity for P-gp over MRP1 [2]. Earlier studies established that lamellarin-resembling annelated azaheterocyclic carbaldehydes sharing the 1-Ph-DHPIQ scaffold are cytotoxic in tumor cells and may reverse MDR mediated by P-gp [3]. The target compound's fully aromatic core and 2-naphthoyl substituent represent a departure from the characterized DHPIQ series; this structural divergence may confer distinct P-gp binding properties and selectivity profiles compared to the 1-Ph-DHPIQ analogs.

Multidrug resistance P-glycoprotein MRP1 Efflux pump inhibition

Computational Property Differentiation: Lipophilicity as a Driver of P-gp Interaction

SAR studies on 1-Ph-DHPIQ derivatives have established that lipophilicity descriptors are key determinants of P-gp inhibition potency, with molecular docking calculations rationalizing the binding mode within the P-gp cavity [1]. The target compound has a calculated LogP of approximately 5.35 , which is substantially higher than the typical LogP range of 1-Ph-DHPIQ derivatives bearing carboxylate or Mannich base substituents. In the 1-Ph-DHPIQ series, the morpholinomethyl derivative 8c—which demonstrated the most potent P-gp inhibition (IC₅₀ = 0.45 μM)—benefits from balanced lipophilicity that facilitates membrane permeation and P-gp binding pocket accommodation [1]. The elevated LogP of the target compound (~5.35) compared to 1-Ph-DHPIQ analogs suggests a distinct pharmacokinetic and target-engagement profile that may translate to differential P-gp binding kinetics or intracellular accumulation patterns.

Lipophilicity ADME Molecular docking Drug design

Comparative Scaffold Selectivity: Pyrroloisoquinoline vs. Isomeric Pyrroloquinoline Cytotoxicity Profiles

Direct comparative studies between isomeric pyrroloisoquinolines and pyrroloquinolines have demonstrated that the position of the nitrogen atom in the fused heterocyclic system critically influences both cytotoxicity magnitude and selectivity toward drug-resistant cell lines [1]. In an evaluation against ovarian cancer cell lines, two pyrroloisoquinoline compounds (7c and 7d) exhibited selective cytotoxicity toward the A2780 cisplatin-resistant line, while their isomeric pyrroloquinoline counterparts showed different selectivity profiles [1]. This scaffold-level selectivity for resistant phenotypes underscores the importance of the pyrroloisoquinoline core architecture. The target compound, featuring a fully aromatic pyrrolo[2,1-a]isoquinoline core with a 2-naphthoyl substituent, represents a scaffold variant not tested in this comparative study, but the demonstrated ability of pyrroloisoquinolines to selectively target cisplatin-resistant cells provides a rationale for evaluating this compound in resistant cancer models.

Scaffold hopping Isomeric comparison Ovarian cancer Cisplatin resistance

Synthetic Accessibility: Multi-Component Reaction Routes for Pyrrolo[2,1-a]isoquinoline Library Generation

The pyrrolo[2,1-a]isoquinoline scaffold is accessible through multiple synthetic routes, including iron-catalyzed three-component cascades utilizing tetrahydroisoquinolines, arylacyl bromides, and nitroolefins [1], as well as 1,3-dipolar cycloaddition strategies between isoquinolinium N-ylides and acetylenic dipolarophiles [2]. A novel multi-component approach developed for the synthesis of pyrrolo[2,1-a]isoquinoline derivatives employs a three-component reaction (3CR) of 1-aroyl dihydroisoquinolines, activated alkynes, and alcohols [3]. These established synthetic methodologies provide feasible routes for library generation and analog synthesis around the target compound's core. The target compound's fully aromatic core, combined with a 2-naphthoyl substituent, represents a specific derivative class that can be accessed through these general strategies, enabling systematic SAR exploration by varying the aroyl component.

Synthetic chemistry Multi-component reaction Library synthesis Medicinal chemistry

Recommended Research and Procurement Application Scenarios for 3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile


Scaffold-Hopping Starting Point for Anticancer Lead Discovery Programs Targeting Topoisomerase

The pyrrolo[2,1-a]isoquinoline scaffold has been validated as a source of potent topoisomerase inhibitors with cytotoxic activity across multiple cancer cell lines [1]. This compound, featuring a fully aromatic core with a 2-naphthoyl substituent, occupies chemical space not covered by the extensively characterized 1-Ph-DHPIQ series. It is suitable as a scaffold-hopping starting point for medicinal chemistry programs seeking novel topoisomerase inhibitors with potentially differentiated selectivity profiles relative to lamellarin-based leads. Users should plan for empirical IC₅₀ determination against their target cancer cell line panel and topoisomerase inhibition assays (e.g., topoisomerase I and II DNA relaxation assays) to establish compound-specific activity benchmarks.

MDR-Reversal Agent Screening in P-gp-Overexpressing Cancer Models

Based on class-level evidence that pyrrolo[2,1-a]isoquinoline derivatives can inhibit P-gp-mediated drug efflux with sub-micromolar potency (IC₅₀ = 0.45 μM for the class-leading compound 8c) and ~27-fold selectivity over MRP1 [2], this compound is a rational candidate for MDR-reversal screening. Its elevated calculated LogP (~5.35) may confer distinct membrane partitioning and P-gp binding characteristics. Recommended experimental workflow: (1) calcein-AM accumulation assay in P-gp-overexpressing cell lines (e.g., MCF-7/ADR, Caco-2); (2) combination cytotoxicity studies with established chemotherapeutics (doxorubicin, paclitaxel) to quantify chemosensitization ratios; (3) comparison against known P-gp inhibitors (e.g., verapamil, tariquidar) to establish relative potency.

Analog Library Synthesis via Multi-Component Reaction Diversification

Multiple synthetic routes to pyrrolo[2,1-a]isoquinoline derivatives have been established, including iron-catalyzed three-component cascades [3] and 1,3-dipolar cycloaddition strategies [4]. The target compound can serve as a reference standard for developing focused analog libraries through systematic variation of the aroyl component (replacing 2-naphthoyl with substituted benzoyl, heteroaroyl, or other polycyclic aroyl groups) while maintaining the fully aromatic core and carbonitrile functionality. This enables systematic SAR exploration around the position-3 substituent, which is a key determinant of biological activity in the pyrroloisoquinoline class.

Cisplatin-Resistant Ovarian Cancer Model Evaluation

Prior comparative studies have demonstrated that certain pyrroloisoquinolines exhibit selective cytotoxicity toward cisplatin-resistant A2780 ovarian cancer cells, a selectivity profile not observed with isomeric pyrroloquinolines [5]. The target compound, with its distinct 2-naphthoyl substitution and fully aromatic core, represents an untested chemotype within this resistance-selective phenotype. Procurement for evaluation in cisplatin-resistant vs. cisplatin-sensitive ovarian cancer cell line pairs (A2780/A2780cis, SKOV-3/SKOV-3cis) is recommended to determine whether the scaffold-level resistance selectivity is maintained or modulated by the 2-naphthoyl substituent.

Quote Request

Request a Quote for 3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.